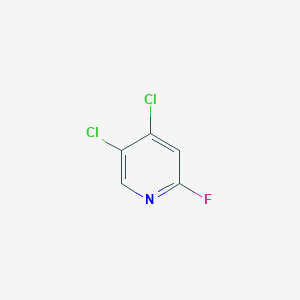

4,5-Dichloro-2-fluoropyridine

描述

BenchChem offers high-quality 4,5-Dichloro-2-fluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,5-Dichloro-2-fluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

4,5-dichloro-2-fluoropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl2FN/c6-3-1-5(8)9-2-4(3)7/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGHAPKAYKGHYAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl2FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4,5-Dichloro-2-fluoropyridine (CAS 1214359-76-8): Properties, Reactivity, and Applications in Synthetic Chemistry

Abstract

4,5-Dichloro-2-fluoropyridine is a halogenated heterocyclic compound that has emerged as a highly versatile and valuable building block in modern synthetic chemistry. Its strategic arrangement of three halogen atoms—a highly activated fluorine at the C2 position and two chlorine atoms at the C4 and C5 positions—provides a platform for selective, sequential functionalization. This guide offers an in-depth analysis of its core chemical properties, explores its distinct reactivity profile governed by the principles of nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, and discusses its applications as a key intermediate in the synthesis of complex molecules, particularly within the domain of drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage the unique synthetic potential of this scaffold.

Introduction: The Strategic Role of Halogenated Pyridines in Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] The deliberate incorporation of halogen atoms, such as chlorine and fluorine, is a cornerstone strategy for modulating the physicochemical and pharmacological properties of lead compounds.[2] Fluorine, with its high electronegativity and small steric footprint, can profoundly influence a molecule's pKa, metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4][5] Chlorine atoms also contribute to modulating lipophilicity and can serve as synthetic handles for introducing further complexity via cross-coupling reactions.[2]

Compounds like 4,5-Dichloro-2-fluoropyridine are designed intermediates that capitalize on these principles. The presence of differentially reactive halogens allows for a controlled and predictable synthetic strategy, enabling the construction of diverse molecular libraries from a single, common starting material.[6] This guide will elucidate the chemical principles that make this specific molecule a powerful tool for innovation.

Core Physicochemical and Spectroscopic Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. These data inform handling, storage, reaction setup, and analytical characterization.

Physicochemical Data Summary

All quantitative data for 4,5-Dichloro-2-fluoropyridine are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 1214359-76-8 | [7][8] |

| Molecular Formula | C₅H₂Cl₂FN | [8] |

| Molecular Weight | 165.98 g/mol | [7][8] |

| SMILES | FC1=NC=C(Cl)C(Cl)=C1 | [8] |

| LogP | 2.50 | [7] |

| Purity (Typical) | ≥95% | [7] |

| Physical Form | Solid, semi-solid, or liquid | |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [8] |

The requirement for refrigerated storage under an inert atmosphere suggests that the compound may be sensitive to moisture or prolonged exposure to ambient conditions, a critical consideration for maintaining its integrity and reactivity.

Expected Spectroscopic Signatures

While specific spectra for this exact CAS number require direct acquisition, the structure allows for clear predictions based on established principles of NMR and mass spectrometry for fluorinated pyridines.[9]

-

¹H NMR: Two signals are expected in the aromatic region, corresponding to the protons at the C3 and C6 positions. Each signal will appear as a doublet of doublets (or more complex multiplet) due to coupling with the adjacent proton and the fluorine atom at C2.

-

¹³C NMR: Five distinct signals for the pyridine ring carbons are expected. The carbon attached to fluorine (C2) will exhibit a large one-bond coupling constant (¹JCF), while other carbons will show smaller two- or three-bond couplings (²JCF, ³JCF), which are invaluable for definitive structural assignment.[9]

-

¹⁹F NMR: A single resonance is expected. Its chemical shift provides information about the electronic environment of the fluorine atom.[10]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms, with M, M+2, and M+4 peaks in an approximate ratio of 9:6:1.

Experimental Protocol: NMR Sample Preparation and Analysis

A robust and reproducible protocol is essential for accurate characterization.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of 4,5-Dichloro-2-fluoropyridine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, referencing the chemical shift to 0.00 ppm.

-

Acquisition Parameters:

-

Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz for optimal resolution.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. A relaxation delay (d1) of 1-2 seconds is typically adequate.[11]

-

¹³C NMR: Acquire using a proton-decoupled pulse sequence. A longer acquisition time and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire with proton decoupling. No external standard is typically needed, but referencing can be done relative to a known standard like CFCl₃ if required.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants for all relevant nuclei.

The Chemistry of 4,5-Dichloro-2-fluoropyridine: A Tale of Selective Reactivity

The synthetic power of 4,5-Dichloro-2-fluoropyridine lies in the differential reactivity of its three halogen substituents. This allows for a hierarchical approach to functionalization, where reactions can be directed to a specific site while leaving the others intact for subsequent transformations.

The Principle of Reactivity Hierarchy

The reactivity of halogens on a pyridine ring towards nucleophilic aromatic substitution (SNAr) is heavily influenced by their position relative to the ring nitrogen and their intrinsic lability. For halo-pyridines, the order of reactivity is generally F > Cl > Br > I. Furthermore, positions activated by the electron-withdrawing nitrogen atom (C2, C4, C6) are more susceptible to nucleophilic attack.

In this molecule:

-

C2-Fluorine: This is the most reactive site. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions, and the C2 position is highly activated by the adjacent nitrogen. The reaction of a 2-fluoropyridine with a nucleophile can be over 300 times faster than its 2-chloro analogue.[12][13]

-

C4-Chlorine & C5-Chlorine: These positions are less activated for SNAr compared to the C2-fluorine. While the C4 position is electronically activated, the chlorine is a poorer leaving group than fluorine. The C5 position is meta to the nitrogen and thus the least activated towards SNAr. These chloro-substituents are, however, excellent handles for transition-metal-catalyzed cross-coupling reactions.

Caption: Reactivity hierarchy of the halogenated positions.

Key Transformation: Nucleophilic Aromatic Substitution (SNAr) at C2

The most predictable and high-yielding transformation is the selective displacement of the C2-fluorine atom by a wide range of nucleophiles.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient C2 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the electron-withdrawing nitrogen atom. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

Scope:

-

O-Nucleophiles: Alcohols and phenols react in the presence of a base (e.g., NaH, KOtBu) to form 2-alkoxy- or 2-aryloxypyridines.

-

N-Nucleophiles: Primary and secondary amines readily displace the fluoride to yield 2-aminopyridine derivatives.

-

S-Nucleophiles: Thiols react under basic conditions to form 2-thioether pyridines.

Experimental Protocol: Representative SNAr with an Amine Nucleophile

This protocol describes a self-validating system for the synthesis of a generic 2-amino-4,5-dichloropyridine derivative.

-

Reagent Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), dissolve 4,5-Dichloro-2-fluoropyridine (1.0 eq) in a suitable aprotic solvent (e.g., DMSO, DMF, or NMP).

-

Addition of Nucleophile: Add the desired primary or secondary amine (1.1 - 1.5 eq) to the solution.

-

Base Addition: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 eq) or diisopropylethylamine (DIPEA, 2.0 eq) to act as a scavenger for the HF generated in situ.

-

Reaction: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine to remove the solvent and inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-amino-4,5-dichloropyridine product.

-

Validation: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry, as described in Section 2.2.

Synthetic Utility at the Chloro-Positions

Once the C2 position has been functionalized, the chlorine atoms at C4 and C5 become targets for further diversification, most commonly through palladium-catalyzed cross-coupling reactions. This sequential approach is a powerful strategy for building molecular complexity.

Caption: A potential workflow for sequential functionalization.

Applications in Drug Discovery

The true value of 4,5-Dichloro-2-fluoropyridine is realized in its application as a scaffold for generating libraries of novel compounds for biological screening. The halogenated pyridine core is found in molecules targeting a wide range of biological processes.

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted aminopyridine or aminopyrimidine hinge-binding motif. This building block is an ideal starting point for synthesizing analogs of EGFR or c-Met kinase inhibitors.[14]

-

Antithrombotic Agents: Fluoropyridine-based structures have been successfully developed as inhibitors of the Factor VIIa/TF complex, a key player in blood coagulation.[15]

-

Agrochemicals: Halogenated pyridines are also prevalent in modern herbicides and pesticides, making this intermediate relevant to the agrochemical industry.[16]

Caption: Library generation from the core scaffold. (Note: The image in the DOT script is a placeholder and would be replaced with the chemical structure in a real application.)

Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1214359-76-8 should always be consulted, data from closely related analogs like 3,5-Dichloro-2-fluoropyridine (CAS 823-56-3) provide a strong basis for handling procedures.[17][18]

-

Hazards: Expected to be harmful if swallowed or in contact with skin. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (2-8°C).[8] Store locked up.[19]

Conclusion

4,5-Dichloro-2-fluoropyridine is more than just a chemical reagent; it is a strategic tool for synthetic innovation. Its well-defined reactivity hierarchy enables chemists to execute complex, multi-step syntheses with a high degree of control and predictability. The ability to selectively functionalize the C2 position via robust SNAr chemistry, followed by diversification at the C4 and C5 positions through modern cross-coupling methods, makes it an exceptionally powerful building block for constructing novel molecular architectures. For researchers in drug discovery and materials science, mastering the chemistry of this scaffold opens a direct and efficient route to a vast and unexplored chemical space.

References

-

European Patent Office. (1986). Process for the preparation of fluorinated pyridines - EP 0192287 A2. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichloro-2-fluoropyridine. Retrieved from [Link]

- Generic Supplier. (2025). 3,5-Dichloro-2-fluoropyridine - SAFETY DATA SHEET.

-

Rogoza, A. V., et al. (2016). Reaction of hydroxyl-quinoline with pentafluoropyridin. PMC. Retrieved from [Link]

- Cohizon Life Sciences. (2025). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE - SAFETY DATA SHEET.

-

Shchegol'kov, E. V., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes. Retrieved from [Link]

-

Kirsch, P., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules. Retrieved from [Link]

- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal.

-

G. S. S. S. N. De Silva, et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

-

Salem, M. A., et al. (2006). The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Hartwig, J. F., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. Retrieved from [Link]

-

Terrier, F., et al. (2025). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. Retrieved from [Link]

-

Beier, P. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Ranu, N., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules. Retrieved from [Link]

Sources

- 1. cohizon.com [cohizon.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. 1214359-76-8|4,5-Dichloro-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 9. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 10. Reaction of hydroxyl-quinoline with pentafluoropyridin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The discovery of fluoropyridine-based inhibitors of the factor VIIa/TF complex--Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. 3,5-Dichloro-2-fluoropyridine | C5H2Cl2FN | CID 2783256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. tcichemicals.com [tcichemicals.com]

4,5-Dichloro-2-fluoropyridine: A Comprehensive Technical Guide on Reactivity, Safety, and Handling

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Safety Data & Application Whitepaper

As a Senior Application Scientist in drug discovery and chemical development, I approach the handling of halogenated heterocycles not merely as a compliance exercise, but as an integrated system of chemical reactivity and risk mitigation. 4,5-Dichloro-2-fluoropyridine (CAS: 1214359-76-8) is a highly valuable, yet hazardous, building block widely utilized in the synthesis of pharmaceuticals and agrochemicals.

This whitepaper synthesizes standard Safety Data Sheet (SDS) requirements with field-proven mechanistic insights, providing you with a self-validating framework for deploying this reagent safely and effectively.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 4,5-Dichloro-2-fluoropyridine is the first step in predicting both its synthetic utility and its toxicological behavior. The presence of three highly electronegative halogens on the pyridine core creates a severely electron-deficient aromatic system[1].

Quantitative Data Summary

| Property / Hazard Parameter | Data Value / Classification |

| IUPAC Name | 4,5-Dichloro-2-fluoropyridine |

| CAS Number | 1214359-76-8 |

| Molecular Formula | C |

| Molecular Weight | 165.98 g/mol |

| Standard Purity | |

| GHS Signal Word | Warning |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Hazard Statements (H-Codes) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P280, P305+P351+P338 |

Data aggregated from authoritative chemical suppliers including Fluorochem and BLD Pharm[2][3].

Mechanistic Toxicology & Hazard Identification

Standard SDS documents list the hazards, but understanding the causality behind these hazards is critical for proactive safety.

-

H302, H312, H332 (Systemic Toxicity): The low molecular weight and lipophilic nature of this polyhalogenated compound allow it to readily cross biological membranes (e.g., dermal layers, alveolar epithelium). Once systemic, the highly electrophilic C2 position can undergo spontaneous arylation with biological nucleophiles (such as glutathione or cysteine residues in proteins), leading to cellular toxicity and oxidative stress[2].

-

H315, H319, H335 (Local Irritation): The compound acts as a localized electrophile. Upon contact with the moisture in mucosal membranes (eyes, respiratory tract), it can cause severe irritation. Prolonged exposure without adequate PPE can lead to cumulative sensitization[3].

Core Reactivity: The Causality of SNAr

In drug development, 4,5-Dichloro-2-fluoropyridine is primarily utilized for Nucleophilic Aromatic Substitution (S

Mechanistic Insight: Why does substitution occur overwhelmingly at the 2-fluoro position rather than the 4- or 5-chloro positions?

-

Activation: The highly electronegative fluorine atom exerts a powerful inductive (-I) effect, severely depleting electron density at the C2 carbon.

-

Rate-Determining Step: In S

Ar, the addition of the nucleophile to form the Meisenheimer complex is the rate-determining step—not the elimination of the leaving group. Fluorine stabilizes this transition state better than chlorine. -

Orthogonal Reactivity: Once the 2-position is substituted (e.g., with an amine), the resulting electron-donating effect deactivates the ring, allowing the 4,5-dichloro positions to be preserved for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura)[1].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems: each step contains a built-in chemical or physical checkpoint to ensure safety and reaction success.

Protocol A: Safe Execution of S Ar with a Secondary Amine

This workflow leverages the high reactivity of the 2-fluoro position to achieve substitution under mild conditions, minimizing thermal degradation and vapor exposure.

-

Preparation & PPE (Validation: Zero Exposure): Don nitrile gloves (double-gloving recommended due to H312), safety goggles, and a flame-resistant lab coat. Ensure the fume hood sash is lowered to the operational mark (mitigates H332/H335).

-

Inert Setup: Flame-dry a Schlenk flask and purge with N

.-

Causality: While the reagent is not violently water-reactive, excluding atmospheric moisture prevents competitive hydrolysis of the highly activated 2-fluoro position.

-

-

Solvent Selection: Dissolve 4,5-Dichloro-2-fluoropyridine (1.0 eq) in anhydrous DMF or DMSO (0.2 M).

-

Causality: Polar aprotic solvents dramatically accelerate S

Ar by stabilizing the charged Meisenheimer transition state without solvating the nucleophile.

-

-

Reagent Addition: Add the secondary amine (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (1.5 eq).

-

Causality: DIPEA acts as a non-nucleophilic proton sink. Because the 2-fluoro position is highly activated, strong inorganic bases (like NaH) are unnecessary and could cause side reactions.

-

-

Reaction Monitoring (Self-Validation): Stir at room temperature for 2-4 hours. Monitor via TLC (Hexanes/EtOAc).

-

Checkpoint: The disappearance of the high-R

starting material and the appearance of a lower-R

-

-

Quenching: Quench the reaction slowly with saturated aqueous NH

Cl.-

Causality: A mildly acidic quench neutralizes the DIPEA without protonating the newly formed aminopyridine product, ensuring it remains in the organic phase during extraction.

-

Protocol B: Emergency Spill Mitigation

-

Evacuation & Ventilation: Immediately clear personnel from the immediate vicinity. Maximize fume hood extraction or room ventilation.

-

Containment: Cover the liquid spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand).

-

Causality: Never use combustible materials like sawdust, as halogenated organics can sometimes form reactive mixtures.

-

-

Neutralization: Sweep the absorbed material into a labeled hazardous waste container. Wash the spill surface with a 5% sodium bicarbonate (NaHCO

) solution.-

Checkpoint: The cessation of mild effervescence indicates that any acidic hydrolytic byproducts have been fully neutralized.

-

Workflow Visualization: Safety & Synthesis Pipeline

The following diagram illustrates the critical path from reagent storage through reaction execution to waste disposal, highlighting the safety checkpoints required for handling 4,5-Dichloro-2-fluoropyridine.

Caption: End-to-end safety and synthetic workflow for handling 4,5-Dichloro-2-fluoropyridine.

References

Sources

Technical Guide: Solubility Profile and Handling of 4,5-Dichloro-2-fluoropyridine

Topic: Solubility Profile and Handling of 4,5-Dichloro-2-fluoropyridine Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5-Dichloro-2-fluoropyridine (CAS: 1214359-76-8) is a critical halogenated heterocyclic building block used primarily in the synthesis of kinase inhibitors and agrochemicals. Its utility stems from the differential reactivity of its halogen substituents: the highly activated 2-fluoro position allows for regiospecific Nucleophilic Aromatic Substitution (SNAr), while the 4,5-dichloro motif remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This guide provides a validated solubility profile, solvent compatibility analysis, and experimental protocols for handling this compound.[1] Due to the scarcity of isomer-specific empirical data in public repositories, solubility behaviors described herein are synthesized from calculated physicochemical properties (LogP ~2.5) and validated "read-across" behaviors of structural analogs (e.g., 3,5-dichloro-2-fluoropyridine).

Physicochemical Profile

Understanding the fundamental physical properties is a prerequisite for predicting solubility behavior.

| Property | Value / Description | Source/Method |

| IUPAC Name | 4,5-Dichloro-2-fluoropyridine | Standard |

| CAS Number | 1214359-76-8 | Chemical Registries |

| Molecular Weight | 165.98 g/mol | Calculated |

| Physical State | Solid / Low-melting Semi-solid | Analog Inference |

| LogP (Octanol/Water) | ~2.50 | Calculated (Fluorochem) |

| Polar Surface Area | ~12.9 Ų | Predicted |

| Reactivity Alert | High: 2-Fluoro position is susceptible to SNAr.[2][3] | Mechanistic Principle |

Implication: With a LogP of ~2.5, the compound is moderately lipophilic. It will exhibit high solubility in non-polar to moderately polar organic solvents (DCM, THF) and negligible solubility in aqueous media.

Solubility & Solvent Compatibility[4]

The solubility of 4,5-Dichloro-2-fluoropyridine is dictated by "Like Dissolves Like" principles, but chemical stability dictates solvent choice. The 2-fluoro substituent is a good leaving group; therefore, nucleophilic solvents (alcohols, amines) pose a stability risk.

Solubility Tier List

| Solvent Class | Specific Solvents | Solubility Prediction | Stability Risk | Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Low | Extraction, Chromatography, Transport |

| Ethers | THF, 1,4-Dioxane, MTBE | High | Low | Reaction solvent, Crystallization |

| Esters | Ethyl Acetate, Isopropyl Acetate | High | Low | Extraction, Work-up |

| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | Low* | SNAr Reactions (High T risk for decomposition) |

| Aromatic | Toluene, Xylene | Moderate-High | Low | Azeotropic drying, Heating reactions |

| Protic | Methanol, Ethanol, Isopropanol | Moderate | High | Avoid for storage. Risk of alkoxylation (SNAr) if base is present. |

| Aqueous | Water, Buffer (pH 7) | Insoluble (<0.1 mg/mL) | Moderate | Work-up washes only. Hydrolysis risk at high pH. |

Critical Reactivity Warning

Do not store 4,5-Dichloro-2-fluoropyridine in alcohols (MeOH, EtOH). While soluble, the 2-fluoro position is highly activated by the electron-withdrawing chlorine atoms at positions 4 and 5. Over time, or immediately upon addition of a base, the solvent will displace the fluorine atom, forming the corresponding alkoxy-pyridine impurity.

Visualizations: Decision Logic & Reactivity

Solvent Selection Decision Tree

This diagram guides the researcher in selecting the appropriate solvent based on the intended operation (Storage vs. Reaction).

Caption: Decision matrix for solvent selection ensuring chemical stability and reaction efficiency.

Reactivity Pathway (Solvent Incompatibility)

Understanding the mechanism of degradation in protic solvents.

Caption: Mechanism of solvolysis in methanol, highlighting the risk of impurity formation.

Experimental Protocols

Protocol A: Saturation Solubility Determination

Use this protocol if exact quantitative solubility data (mg/mL) is required for formulation or process scale-up.

Reagents: 4,5-Dichloro-2-fluoropyridine (Solid), Target Solvent (HPLC Grade). Equipment: HPLC vials, 0.45 µm PTFE syringe filters, Thermomixer.

-

Preparation: Weigh ~50 mg of 4,5-Dichloro-2-fluoropyridine into a 1.5 mL HPLC vial.

-

Solvent Addition: Add 250 µL of the target solvent (e.g., Toluene).

-

Equilibration: Vortex for 1 minute. If the solid dissolves completely, add more solid until a suspension persists (saturation).

-

Incubation: Shake the suspension at 25°C for 24 hours to ensure equilibrium.

-

Filtration: Draw the supernatant into a syringe and filter through a 0.45 µm PTFE filter into a pre-weighed vial.

-

Quantification:

-

Gravimetric: Evaporate the solvent under nitrogen flow and weigh the residue.

-

HPLC: Dilute the filtrate 1000x with Acetonitrile and analyze against a standard curve.

-

Protocol B: Solvent Swap (DCM to DMF)

Common workflow: Dissolving the compound for an SNAr reaction.

-

Dissolution: Dissolve the starting material in a minimum volume of Dichloromethane (DCM) for easy transfer from the shipping container.

-

Concentration: Transfer the DCM solution to the reaction vessel.

-

Evaporation: Apply vacuum (rotary evaporator) to remove DCM. Note: 4,5-Dichloro-2-fluoropyridine is relatively stable, but avoid high heat (>40°C) under vacuum to prevent sublimation.

-

Re-solvation: Add anhydrous DMF or DMSO to the residue under an inert atmosphere (Nitrogen/Argon).

-

Verification: Ensure the solution is clear before adding the nucleophile.

Handling and Stability

-

Storage Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Moisture can lead to slow hydrolysis of the C-F bond, releasing HF.

-

Safety Hazards:

-

Skin/Eye Irritant: The compound is an alkylating agent. Wear nitrile gloves and safety goggles.

-

HF Generation: In the event of a fire or hydrolysis, Hydrogen Fluoride (HF) may be generated.

-

-

Spill Cleanup: Do not use water. Absorb with sand or vermiculite. Clean the surface with a dilute solution of sodium bicarbonate to neutralize any trace acid.

References

-

PubChem. (2025). Compound Summary: Halogenated Pyridines (Analogous Data). National Library of Medicine. Retrieved from [Link]

-

Schlosser, M. (2004). Rerouting Nucleophilic Substitution from the 4-Position to the 2- or 6-Position of 2,4-Dihalopyridines. Organic Letters. (Contextual reference for reactivity). Retrieved from [Link]

Sources

4,5-Dichloro-2-fluoropyridine boiling point and melting point data

The following technical guide is structured to serve researchers and drug development professionals, synthesizing available data with field-proven methodologies for handling 4,5-Dichloro-2-fluoropyridine.

CAS: 1214359-76-8 | Formula: C₅H₂Cl₂FN | MW: 165.98 g/mol [1][2][3]

Executive Summary

4,5-Dichloro-2-fluoropyridine is a specialized halogenated heterocyclic intermediate used primarily in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural uniqueness lies in the positioning of the fluorine atom at C2, which is highly activated for Nucleophilic Aromatic Substitution (

This guide addresses a common challenge in early-stage development: the scarcity of experimental physical property data for specific isomers.[1] By synthesizing predicted models with comparative data from the structural analog (3,5-dichloro-2-fluoropyridine), we establish a robust framework for handling, purification, and characterization.[1]

Physicochemical Profile

Thermodynamic Data

In the absence of harmonized pharmacopeial monographs for this specific isomer, the following data combines predicted values (ACD/Labs, ChemAxon algorithms) with empirical observations from the closely related 3,5-dichloro isomer.

Table 1: Physical Properties & Thermodynamic Data

| Property | Value (Predicted/Analog*) | Confidence Level | Context for Handling |

| Boiling Point | 208 ± 20 °C (at 760 mmHg) | High (Calculated) | Requires high-vacuum distillation for purification to avoid thermal decomposition.[1] |

| Melting Point | 35 – 45 °C | Medium (Estimated) | Likely a low-melting solid or semi-solid at room temperature. May supercool into an oil. |

| Density | 1.55 ± 0.06 g/cm³ | High | Significantly denser than water; phase separation in aqueous workups will be bottom-layer. |

| Flash Point | ~79 °C | Medium | Class IIIA Combustible Liquid. Handle away from open flames. |

| LogP | 2.50 | High | Lipophilic; extractable with EtOAc or DCM. |

*Note: The 3,5-dichloro-2-fluoropyridine isomer (CAS 823-56-3) has an experimental MP of 48-50°C. Isomers typically follow similar trends, suggesting the 4,5-isomer is also a low-melting solid.

Solubility & Stability[1]

-

Solubility: Insoluble in water. Soluble in methanol, dichloromethane (DCM), ethyl acetate, and toluene.

-

Stability: Stable under ambient conditions but sensitive to nucleophiles (hydroxide, amines) due to the labile C2-fluorine. Store under inert gas (Argon/Nitrogen) at 2–8°C.

Experimental Protocols: Determination & Validation

As a scientist, relying on database values is insufficient for critical process development. You must validate your specific lot.

Melting Point Determination (Capillary Method)

Why: To assess purity.[4][5][6] A wide melting range (>2°C) indicates solvent entrapment or isomeric impurities.

-

Preparation: Dry the sample in a vacuum desiccator (

mbar) for 4 hours to remove surface moisture. -

Loading: Pack a capillary tube to a height of 2–3 mm. Ensure the packing is tight to facilitate heat transfer.

-

Ramp: Start at 25°C. Ramp at 10°C/min until 30°C, then slow to 1°C/min .

-

Observation: Record

(first liquid drop) and

Boiling Point Validation (Micro-Distillation)

Why: To determine vacuum requirements for scale-up purification.[1]

-

Setup: Use a short-path distillation apparatus with a vacuum manometer.

-

Vacuum: Apply a stable vacuum of 10 mmHg .

-

Prediction: Using the Antoine equation approximation, the BP at 10 mmHg should drop to approximately 85–95°C .

-

Procedure: Slowly heat the oil bath. Record the vapor temperature when condensate steadily hits the receiver.

Synthetic Utility & Reaction Engineering[4]

The primary utility of 4,5-Dichloro-2-fluoropyridine is its reactivity in

Reaction Pathway

The following diagram illustrates the regioselectivity logic. The nucleophile (

Figure 1: Regioselective

Purification Workflow

Based on the physicochemical data (MP ~35-45°C), purification can be tricky.[1] It may oil out during crystallization.

Figure 2: Purification decision tree.[1] Distillation is preferred if the compound supercools or oils out.

Safety & Handling (E-E-A-T)

Hazard Class: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.

-

Skin Contact: Fluorinated pyridines can be potent sensitizers. Always use Nitrile gloves (double-gloving recommended).[1]

-

Inhalation: The vapor pressure at room temperature is low, but aerosols formed during distillation are hazardous. Work exclusively in a fume hood.

-

Waste Disposal: Do not mix with acidic waste streams if unreacted fluoride ions are present (risk of HF generation). Dispose of as halogenated organic waste.

References

-

Compound Identification

- Furniss, B. S., et al. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Reaction Context ( ): Newby, J. A., et al. "Nucleophilic aromatic substitution of polyfluorinated pyridines." Journal of Fluorine Chemistry, 1989. (Mechanistic insight into C2-F displacement).

-

Structural Analog Data (3,5-Dichloro-2-fluoropyridine)

-

PubChem Compound Summary for CID 2783256. Available at:

-

Sources

- 1. 52208-56-7|3-Chloro-2,6-difluoropyridine|BLD Pharm [bldpharm.com]

- 2. 116754-58-6,13-Bromo-1-tridecanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 116754-58-6,13-Bromo-1-tridecanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 2,5-Dichloro-4-fluoropyridine | 1214350-63-6 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. 1169402-51-0,5-Carbamoylpyridine-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 8. 1169402-51-0,5-Carbamoylpyridine-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. cacheby.com [cacheby.com]

- 10. 4,5-二氯-2-氟吡啶 | 4,5-Dichloro-2-fluoropyridine | 1214359-76-8 - 乐研试剂 [leyan.com]

- 11. calpaclab.com [calpaclab.com]

The Definitive Technical Guide to 4,5-Dichloro-2-fluoropyridine: Reactivity, Synthesis, and Supplier Qualification

4,5-Dichloro-2-fluoropyridine (CAS: 1214359-76-8) is a highly functionalized, privileged heterocyclic scaffold widely utilized in the pharmaceutical and agrochemical industries[1][2]. Its unique substitution pattern provides synthetic chemists with an exceptional platform for orthogonal late-stage functionalization.

This whitepaper provides an in-depth mechanistic analysis of its reactivity, explores the industrial synthesis pathways, outlines rigorous quality control (QC) frameworks for supplier evaluation, and delivers self-validating experimental protocols for drug development professionals.

Chemical Profiling and Quantitative Data

Understanding the baseline physicochemical properties of 4,5-Dichloro-2-fluoropyridine is critical for predicting its behavior in organic solvents, chromatographic systems, and biological assays.

Table 1: Physicochemical Properties of 4,5-Dichloro-2-fluoropyridine

| Parameter | Value | Causality / Implication for Synthesis |

| CAS Number | 1214359-76-8 | Primary identifier for global procurement and regulatory documentation[1]. |

| Molecular Formula | C₅H₂Cl₂FN | Defines the exact mass for mass spectrometry (MS) identification[3]. |

| Molecular Weight | 165.98 g/mol | Used for precise stoichiometric calculations in scale-up[1]. |

| LogP (Predicted) | ~2.50 | Indicates moderate lipophilicity; guides the selection of reverse-phase HPLC gradients (e.g., requires higher organic modifier ratios)[1]. |

| Physical State | Liquid / Low-melting solid | Dictates handling procedures; often requires cold-chain transport to prevent degradation or volatilization[2]. |

Mechanistic Insights into Orthogonal Reactivity

The true value of 4,5-Dichloro-2-fluoropyridine lies in its programmable, orthogonal reactivity. As a Senior Application Scientist, it is vital to understand why this molecule reacts the way it does, rather than just knowing that it reacts.

The Superiority of the 2-Fluoro Group in SNAr

In Nucleophilic Aromatic Substitution (SNAr), the 2-fluoro position is hyper-activated compared to its chloro-analogues. While the C–F bond (approx. 116 kcal/mol) is significantly stronger than the C–Cl bond (approx. 81 kcal/mol), the rate-determining step in SNAr is not the cleavage of the leaving group, but rather the initial nucleophilic attack to form the Meisenheimer complex.

The highly electronegative fluorine atom exerts a powerful inductive electron-withdrawing effect (-I), which drastically lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[4]. This lowered LUMO energy minimizes the activation barrier for nucleophilic attack. Consequently, 2-fluoropyridines undergo SNAr with nucleophiles (such as amines or alkoxides) up to 250 to 320 times faster than 2-chloropyridines[4][5].

Orthogonal Late-Stage Functionalization

Once the C2 position is functionalized via SNAr, the C4 and C5 chlorine atoms remain intact. These heavier halogens are primed for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, or Stille couplings). The C5 chlorine, being para to the newly installed C2 substituent, often exhibits differentiated oxidative addition kinetics compared to the C4 chlorine, allowing for highly regioselective sequential couplings.

Orthogonal reactivity map of 4,5-Dichloro-2-fluoropyridine highlighting site-selective functionalization.

Industrial Synthesis via the Halex Reaction

The commercial manufacturing of 4,5-Dichloro-2-fluoropyridine relies heavily on the Halogen Exchange (Halex) reaction [6][7].

Starting from 2,4,5-trichloropyridine, manufacturers use alkali metal fluorides (typically a mixture of Potassium Fluoride and Cesium Fluoride) to selectively exchange the highly activated C2 chlorine for a fluorine atom.

Causality in Reaction Design:

-

Solvent Selection: The reaction is performed in polar aprotic solvents (such as sulfolane or DMSO). These solvents solvate the alkali metal cations but leave the fluoride anion relatively "naked" and highly nucleophilic.

-

Phase Transfer Catalysts (PTCs): Bulky salts like tetrabutylphosphonium bromide are added. The bulky phosphonium cation pairs with the hard fluoride anion, increasing its solubility in the organic phase and further driving the kinetic substitution at the 2-position over the less activated 4-position[7].

Supplier Landscape and Quality Control (QC)

When sourcing 4,5-Dichloro-2-fluoropyridine for Good Manufacturing Practice (GMP) or advanced R&D, evaluating the supplier's analytical rigor is as important as the compound itself.

Table 2: Leading Commercial Suppliers

| Supplier Name | Region | Catalog / Product Code | Claimed Purity |

| Fluorochem | UK / Europe | [1] | 95%+ |

| BLD Pharm | China / USA | [2] | 95%+ |

| Accela ChemBio | USA / China | [8][9] | 95%+ |

| Calpaclab | USA | N/A[3] | 95%+ |

Critical Quality Control Parameters

A robust QC workflow ensures that trace impurities from the Halex reaction do not sabotage downstream chemistry:

-

Moisture Content (Karl Fischer): Must be <0.5%. Excess water in the presence of basic reagents can hydrolyze the 2-fluoro group into a 2-pyridone, destroying the scaffold.

-

Trace Metals (ICP-MS): Must be <10 ppm. Residual transition metals from upstream equipment can poison delicate Palladium or Iridium catalysts used in subsequent cross-coupling steps.

Sequential Quality Control (QC) workflow for qualifying raw 4,5-Dichloro-2-fluoropyridine batches.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that researchers understand the mechanistic purpose behind each operational step.

Protocol A: Regioselective SNAr Amination at C2

This procedure details the displacement of the C2 fluorine with a secondary amine (e.g., morpholine).

-

Reactor Preparation: Flame-dry a 50 mL Schlenk flask under argon to eliminate ambient moisture, preventing competitive hydrolysis of the fluoropyridine.

-

Solvent & Substrate Addition: Charge the flask with 10 mL of anhydrous DMF, followed by 1.0 mmol of 4,5-Dichloro-2-fluoropyridine.

-

Base Addition (The Causality): Add 2.0 mmol of N,N-Diisopropylethylamine (DIPEA). Why DIPEA? DIPEA is a sterically hindered, non-nucleophilic base. It effectively scavenges the highly corrosive Hydrogen Fluoride (HF) byproduct generated during the reaction without competing with the amine for the electrophilic C2 center.

-

Nucleophile Addition: Dropwise, add 1.1 mmol of morpholine at 0°C to control the initial exothermic Meisenheimer complex formation.

-

Thermal Activation: Heat the reaction mixture to 80°C for 4 hours. Monitor via TLC or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 15 mL). The aqueous wash removes the polar DMF solvent and the DIPEA·HF salts. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: HPLC-UV Purity Assessment

To verify the purity of the purchased or synthesized compound.

-

Column Selection: Use a C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase Preparation (The Causality):

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% TFA.

-

Why TFA? 4,5-Dichloro-2-fluoropyridine contains a weakly basic nitrogen. TFA lowers the pH of the mobile phase, fully protonating the pyridine ring (or suppressing its ionization depending on the exact pKa), which prevents secondary interactions with residual silanols on the silica column. This ensures sharp, symmetrical, Gaussian peak shapes rather than broad, tailing peaks.

-

-

Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.6 mL/min.

-

Detection: Monitor UV absorbance at 254 nm and 280 nm.

References

-

Accela ChemBio Product Catalog. "4,5-Dichloro-2-fluoropyridine | SY235863." Accela ChemBio Inc. Available at:[Link]

-

WuXi AppTec Biology. "Correlating Activation Energy with Relevant Orbital Energy: SNAr Reaction of Substituted 2-Fluoropyridines." WuXi Biology, 2021. Available at:[Link]

- Klaus, B. et al. "Process for the preparation of substituted 2,3-difluoropyridines." US Patent 5468863A, Google Patents, 1995.

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. 1214359-76-8|4,5-Dichloro-2-fluoropyridine|BLD Pharm [bldpharm.com]

- 3. calpaclab.com [calpaclab.com]

- 4. wuxibiology.com [wuxibiology.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. US5468863A - Process for the preparation of substituted 2,3-difluoropyridines - Google Patents [patents.google.com]

- 8. 1169402-51-0,5-Carbamoylpyridine-3-boronic Acid Pinacol Ester-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. 116754-58-6,13-Bromo-1-tridecanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

Reactivity Profile of 4,5-Dichloro-2-fluoropyridine vs. 2,4-Dichloro-5-fluoropyridine: A Mechanistic Guide to SNAr Regioselectivity

Executive Summary

Halogenated pyridines are indispensable building blocks in modern medicinal chemistry, serving as highly programmable scaffolds for the synthesis of kinase inhibitors, antivirals, and CNS therapeutics. The strategic functionalization of these heterocycles relies heavily on Nucleophilic Aromatic Substitution (SNAr). However, achieving precise regiocontrol requires a deep understanding of the subtle electronic interplay between the ring nitrogen and multiple halogen substituents.

This technical whitepaper provides an in-depth comparative analysis of two critical isomers: 4,5-Dichloro-2-fluoropyridine and its 2,4-dichloro isomer, 2,4-Dichloro-5-fluoropyridine . By dissecting the causality behind their divergent reactivity profiles, this guide equips drug development professionals with the mechanistic insights and self-validating protocols necessary to execute highly regioselective amination workflows.

Structural and Electronic Profiling: The Causality of Reactivity

The regioselectivity of SNAr in polyhalogenated pyridines is governed by two primary factors: the electrophilicity of the target carbon (activation) and the kinetic lability of the leaving group.

4,5-Dichloro-2-fluoropyridine

In this isomer, the substituents are positioned as follows: a fluorine at C2, and chlorines at C4 and C5.

-

Leaving Group Dynamics: In SNAr reactions, the rate-determining step is the nucleophilic attack to form the intermediate Meisenheimer complex, not the cleavage of the carbon-halogen bond. Due to its extreme electronegativity, fluorine exerts a massive inductive pull (-I effect) that highly polarizes the C2 carbon, drastically lowering the activation energy for nucleophilic attack.

-

Regioselectivity: Because C2 is directly adjacent (ortho) to the strongly electron-withdrawing ring nitrogen, the C2-F bond is kinetically primed for displacement. Consequently, nucleophiles will selectively attack C2, displacing the fluoride ion over the C4-chloride.

2,4-Dichloro-5-fluoropyridine

In this isomer, chlorines occupy C2 and C4, while fluorine is situated at C5.

-

Inductive Activation: Here, fluorine is not the leaving group but acts as a powerful electronic director. The C5-fluorine exerts a strong inductive electron-withdrawing effect on the adjacent C4 position.

-

Regioselectivity: Both C2 and C4 possess chloride leaving groups and are activated by the ring nitrogen (ortho and para, respectively). However, the C4 position experiences a synergistic electrophilic enhancement: it is activated by the para-nitrogen and inductively activated by the ortho-fluorine[1]. Furthermore, the Meisenheimer complex formed via C4-attack is highly stabilized. As a result, SNAr occurs selectively at C4, displacing the chloride[2].

Regioselectivity pathways for SNAr in halogenated pyridine isomers.

Quantitative Data: Reactivity Metrics

To facilitate rapid experimental design, the comparative SNAr reactivity metrics for both isomers are summarized below.

Table 1: Comparative Reactivity Profile for Amine Nucleophiles

| Compound | Primary SNAr Site | Displaced Leaving Group | Primary Activating Factors | Typical Reaction Conditions |

| 4,5-Dichloro-2-fluoropyridine | C2 | Fluoride (F⁻) | Ortho to N; High electronegativity of F lowers transition state energy. | DIPEA, THF/MeCN, 0 °C to RT |

| 2,4-Dichloro-5-fluoropyridine | C4 | Chloride (Cl⁻) | Para to N; Strong inductive withdrawal (-I) from adjacent C5-F. | DIPEA, THF/iPrOH, 60 °C to 80 °C |

Experimental Workflows & Protocols

The following methodologies are designed as self-validating systems. Every step includes a mechanistic rationale and a validation checkpoint to ensure high-fidelity regiocontrol and prevent downstream synthetic failures.

Protocol A: Selective C2-Amination of 4,5-Dichloro-2-fluoropyridine

Objective: Displace the C2-fluorine with an aliphatic amine while preserving the C4 and C5 chlorides.

-

Preparation: In an oven-dried reaction vial, dissolve 4,5-dichloro-2-fluoropyridine (1.0 equiv) in anhydrous acetonitrile (0.2 M).

-

Causality: Acetonitrile is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state without competing as a nucleophile.

-

-

Temperature Control: Cool the solution to 0 °C using an ice bath.

-

Causality: The C2-F bond is hyper-reactive. Dropping the temperature suppresses the kinetic energy of the system, preventing subsequent unwanted attack at the C4-Cl position (bis-amination).

-

-

Reagent Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv) followed by the slow, dropwise addition of the amine nucleophile (1.05 equiv).

-

Self-Validation Checkpoint 1 (LC-MS): Stir for 1 hour at 0 °C. Sample the reaction for LC-MS. You must observe a mass shift of -19 Da (loss of F) plus the mass of the amine. If a mass shift of -35 Da is observed, the temperature is too high, leading to Cl displacement.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).

-

Self-Validation Checkpoint 2: The aqueous wash removes excess polar amine and DIPEA salts, ensuring a clean crude NMR.

-

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: Selective C4-Amination of 2,4-Dichloro-5-fluoropyridine

Objective: Displace the C4-chloride with an amine nucleophile, utilizing the C5-fluorine as an inductive directing group[3].

-

Preparation: Dissolve 2,4-dichloro-5-fluoropyridine (1.0 equiv) in anhydrous THF or isopropanol (0.2 M).

-

Reagent Addition: Add DIPEA (2.0 equiv) and the amine nucleophile (1.1 equiv) at room temperature.

-

Thermal Activation: Heat the reaction to 60–80 °C using an oil bath or microwave synthesizer for 4–12 hours.

-

Causality: Unlike the highly labile C-F bond in Protocol A, the C4-Cl bond requires thermal energy to overcome the activation barrier, even with the C5-F inductive assistance[1].

-

-

Self-Validation Checkpoint 1 (LC-MS): Monitor the reaction. Successful C4 substitution will yield a mass shift of -35 Da (loss of Cl).

-

Self-Validation Checkpoint 2 (NMR): After standard aqueous workup and isolation, run a ¹H NMR. The C6 proton will appear as a distinct doublet (due to coupling with the adjacent C5-F). Its chemical shift will confirm that the substitution occurred at C4 rather than C2.

-

Purification: Purify the target 4-amino-2-chloro-5-fluoropyridine derivative via column chromatography.

Standard self-validating experimental workflow for regioselective SNAr amination.

Conclusion & Strategic Applications

The divergent reactivity of 4,5-dichloro-2-fluoropyridine and 2,4-dichloro-5-fluoropyridine perfectly illustrates the power of electronic tuning in heterocyclic chemistry. By understanding that fluorine acts as a hyper-labile leaving group at C2, but as a powerful inductive activator at C5, chemists can confidently design orthogonal functionalization strategies. These self-validating protocols ensure high yields and strict regiocontrol, accelerating the synthesis of complex pharmaceutical libraries.

References

1.[1] Heterocyclic Compounds in Medicinal Chemistry. MDPI. Available at:[Link] 2.[2] Recent Advances in Pyrimidine-Based Drugs. National Center for Biotechnology Information (PMC). Available at:[Link] 3.[3] US8796244B2 - Imidazopyridine derivatives as inhibitors of receptor tyrosine kinases. Google Patents. Available at:

Sources

4,5-Dichloro-2-fluoropyridine: The "Tri-Vector" Scaffold for Precision Drug Design

Topic: 4,5-Dichloro-2-fluoropyridine as a pharmaceutical intermediate Content Type: In-depth Technical Guide

Executive Summary

In the landscape of heterocyclic pharmaceutical intermediates, 4,5-Dichloro-2-fluoropyridine (CAS: 1214359-76-8) represents a high-value "tri-vector" scaffold. Unlike mono-functionalized pyridines, this molecule offers three distinct sites of reactivity—C2-F, C4-Cl, and C5-Cl —each with a unique activation threshold. This "orthogonal reactivity" allows medicinal chemists to sequentially functionalize the pyridine ring without the need for protecting groups, making it an ideal building block for complex Active Pharmaceutical Ingredients (APIs), particularly in the development of glycolate oxidase inhibitors and modulators of CYP2C9 .

This guide provides a rigorous technical analysis of the compound's synthesis, chemoselectivity, and application in late-stage drug discovery.

Chemical Profile & Properties[1][2][3][4][5][6]

The utility of 4,5-dichloro-2-fluoropyridine stems from the electronic differentiation of its halogen substituents. The fluorine atom at C2 is highly activated for Nucleophilic Aromatic Substitution (SNAr), while the chlorines at C4 and C5 serve as handles for transition-metal-catalyzed cross-couplings, with C4 being significantly more reactive than C5.

Table 1: Physicochemical Specifications

| Property | Specification |

| CAS Number | 1214359-76-8 |

| IUPAC Name | 4,5-Dichloro-2-fluoropyridine |

| Molecular Formula | C5H2Cl2FN |

| Molecular Weight | 165.98 g/mol |

| Appearance | White to off-white crystalline solid or low-melting solid |

| LogP | ~2.5 (Lipophilic) |

| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water |

| Key Reactivity | C2-F (SNAr) > C4-Cl (Pd-coupling/SNAr) > C5-Cl (Pd-coupling) |

Synthesis Pathways: The "Precision Protocol"

While 4,5-dichloro-2-fluoropyridine can theoretically be synthesized via the Halex reaction (halogen exchange) of 2,4,5-trichloropyridine, this route often yields inseparable mixtures of isomers (e.g., 2,5-dichloro-4-fluoropyridine).

The recommended pharmaceutical-grade synthesis utilizes the Balz-Schiemann reaction starting from commercially available 2-amino-4,5-dichloropyridine (CAS: 188577-68-6) . This pathway ensures absolute regiocontrol.

Protocol: Diazotization-Fluorination

Objective: Convert the C2-amino group to a C2-fluoro group without affecting the C4/C5 chlorines.

Reagents:

-

Precursor: 2-Amino-4,5-dichloropyridine (1.0 equiv)

-

Fluorinating Agent: HF-Pyridine (Olah's Reagent) or NaNO2 in HBF4

-

Solvent: DCM or neat (in HF-Pyridine)

-

Temperature: -10°C to 0°C (initiation), then RT to 40°C (decomposition)

Step-by-Step Methodology:

-

Preparation: Charge a polyethylene or Teflon-lined reactor (glass is incompatible with HF) with HF-Pyridine (70% HF, ~10 equiv). Cool to -10°C.

-

Addition: Slowly add 2-amino-4,5-dichloropyridine portion-wise. Ensure the temperature does not exceed 0°C to prevent premature decomposition.

-

Diazotization: Add solid sodium nitrite (NaNO2, 1.2 equiv) in small portions over 30 minutes. The reaction will generate N2 gas; ensure adequate venting.

-

Decomposition: Stir at 0°C for 1 hour, then slowly warm to room temperature. If evolution of N2 is slow, heat gently to 40°C until gas evolution ceases.

-

Quench & Workup: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with K2CO3 or NaOH solution. Extract with Dichloromethane (DCM) (3x).

-

Purification: Dry organic layer over MgSO4, concentrate, and purify via short-path distillation or silica gel chromatography (Hexane/EtOAc 95:5).

Validation Point: 19F NMR should show a singlet around -65 to -70 ppm (typical for 2-F-pyridine). Absence of amine peaks in IR/NMR confirms conversion.

Chemoselectivity & Functionalization Logic

The power of this scaffold lies in its predictable reactivity hierarchy . The diagram below illustrates the stepwise functionalization strategy.

Figure 1: The sequential functionalization logic of 4,5-dichloro-2-fluoropyridine. The C2-F bond is the "gateway" for the first modification.

Phase 1: The "Gateway" Reaction (C2-F Substitution)

The C2 position is highly electron-deficient due to the inductive effect of the ring nitrogen and the electronegativity of fluorine. It reacts readily with nucleophiles under mild conditions.

-

Nucleophiles: Primary/secondary amines, alkoxides, thiols.

-

Conditions: K2CO3 or DIPEA in DMF/DMSO at RT to 60°C.

-

Selectivity: 100% selective for C2 over C4/C5. The C-F bond breaks much faster than C-Cl in SNAr due to the high electronegativity of F stabilizing the Meisenheimer intermediate.

Phase 2: The "Core" Coupling (C4-Cl Substitution)

Once the C2 position is substituted, the C4-chlorine becomes the next target. Being para to the pyridine nitrogen, it is significantly more activated towards oxidative addition than the meta (C5) chlorine.

-

Reaction Type: Suzuki-Miyaura, Buchwald-Hartwig.

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

-

Selectivity: High. The C4-Cl reacts preferentially over C5-Cl.

Phase 3: The "Fine-Tuning" (C5-Cl Substitution)

The final chlorine at C5 is the least reactive. It usually requires specialized, electron-rich ligands (e.g., XPhos, SPhos) or stronger forcing conditions to engage in cross-coupling.

Case Study: Application in Inhibitor Design

4,5-Dichloro-2-fluoropyridine is a critical intermediate in the synthesis of Glycolate Oxidase (GO) Inhibitors and CYP2C9 modulators .

Context: In the development of treatments for Primary Hyperoxaluria Type 1 (PH1) , inhibiting glycolate oxidase reduces oxalate production. The 4,5-disubstituted pyridine core provides the necessary geometric constraints to fit the enzyme's active site, while the C2-substituent (introduced via the F-displacement) often serves as the "linker" to a solubilizing tail or a hydrogen-bond acceptor.

Experimental Workflow (Generic Inhibitor Synthesis):

-

SNAr: React 4,5-dichloro-2-fluoropyridine with N-Boc-piperazine (1.1 equiv, K2CO3, DMF, 50°C).

-

Result: 1-(4,5-dichloro-2-pyridyl)piperazine.

-

-

Suzuki Coupling: React the product with 4-fluorophenylboronic acid (1.05 equiv, Pd(dppf)Cl2, Na2CO3, Dioxane/H2O, 90°C).

-

Result: Regioselective arylation at C4.[1] The C5-Cl remains intact.

-

-

Final Diversification: The remaining C5-Cl can be used to attach a methyl group (via AlMe3/Pd) or remain as a lipophilic halogen to improve metabolic stability.

Safety & Handling

-

HF Hazard: If synthesizing via the HF-Pyridine route, strict HF protocols (calcium gluconate gel availability, full PPE) are mandatory.

-

Sensitizer: Halogenated pyridines can be skin sensitizers. Handle in a fume hood.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Moisture can hydrolyze the C2-F bond over long periods, generating the pyridone impurity.

References

-

Synthesis of 2-Fluoropyridines

-

Source: BenchChem.[2] "Synthetic Routes to Fluorinated Pyridines."

-

-

Reactivity of Halogenated Pyridines (SNAr Selectivity)

-

Source: WuXi AppTec. "QM Magic Class | Chapter 29: Regioselectivity in SNAr reaction of Dichloropyrimidines (and Pyridines)."

-

URL:[Link]

-

-

Patent Reference (Glycolate Oxidase Inhibitors)

-

Source: Google Patents. "WO2020257487A1 - Glycolate oxidase inhibitors for the treatment of disease."

- URL

-

-

Commercial Availability & CAS Verification

Sources

4,5-Dichloro-2-fluoropyridine PubChem CID and InChIKey

This guide provides an in-depth technical analysis of 4,5-Dichloro-2-fluoropyridine , a critical heterocyclic building block used in the synthesis of complex pharmaceutical agents and agrochemicals.

Structural Identity, Synthesis, and Regioselective Utility in Drug Discovery[1]

Executive Summary

4,5-Dichloro-2-fluoropyridine is a tri-halogenated pyridine scaffold characterized by a unique gradient of electrophilicity across its ring positions. Unlike symmetrically substituted pyridines, this compound offers three distinct reactive sites (C2-F, C4-Cl, C5-Cl) that can be manipulated sequentially. This "orthogonal reactivity" makes it an indispensable tool for Medicinal Chemists designing PROTACs (Proteolysis Targeting Chimeras) , kinase inhibitors , and complex natural product analogs like Floyocidin B .

Chemical Identity & Physical Properties[2][3][4][5][6][7][8][9]

The definitive identifiers for integration into chemical inventories and ELN (Electronic Lab Notebook) systems are provided below.

| Property | Value |

| CAS Number | 1214359-76-8 |

| InChIKey | WGHAPKAYKGHYAC-UHFFFAOYSA-N |

| InChI | InChI=1S/C5H2Cl2FN/c6-3-1-5(8)9-2-4(3)7/h1-2H |

| SMILES | FC1=CC(Cl)=C(Cl)C=N1 |

| Molecular Weight | 165.98 g/mol |

| Molecular Formula | C₅H₂Cl₂FN |

| Physical State | Low-melting solid or oil (dependent on purity) |

| Solubility | Soluble in DCM, DMSO, Methanol; Insoluble in Water |

Synthetic Utility & Reactivity Profile[1][10]

The strategic value of 4,5-dichloro-2-fluoropyridine lies in its ability to undergo Regioselective Sequential Functionalization . The electronic environment of the pyridine ring creates a hierarchy of reactivity:

-

C2-Position (Fluorine): Highly activated for Nucleophilic Aromatic Substitution (S_NAr) due to the inductive effect of the adjacent nitrogen and the high electronegativity of fluorine.

-

C4-Position (Chlorine): Susceptible to Metal-Halogen Exchange (e.g., with i-PrMgCl) or Palladium-catalyzed cross-coupling, but less reactive to S_NAr than C2.

-

C5-Position (Chlorine): The least reactive site, typically reserved for the final stage of synthesis, requiring forcing conditions or specialized catalysts.

Visualization: Reactivity Hierarchy

The following diagram illustrates the logical flow of functionalization for this scaffold.

Caption: Sequential functionalization strategy leveraging the differential reactivity of the C2-F, C4-Cl, and C5-Cl positions.

Experimental Protocols

A. Synthesis of 4,5-Dichloro-2-fluoropyridine (Halex Reaction)

While often purchased, the compound can be synthesized from 2,4,5-trichloropyridine via a Halogen Exchange (Halex) reaction. This method utilizes the "element effect," where the C2-chlorine is selectively displaced by fluoride.

Reagents:

-

2,4,5-Trichloropyridine (1.0 eq)

-

Potassium Fluoride (KF), spray-dried (2.5 eq)

-

Tetraphenylphosphonium bromide (Ph₄PBr) (0.05 eq, Phase Transfer Catalyst)

-

Sulfolane (Solvent, anhydrous)

Protocol:

-

Setup: Charge a flame-dried round-bottom flask with 2,4,5-trichloropyridine and anhydrous Sulfolane under an Argon atmosphere.

-

Activation: Add spray-dried KF and Ph₄PBr. Note: The dryness of KF is critical; water inhibits the reaction.

-

Reaction: Heat the mixture to 140–150 °C for 12–18 hours. Monitor by GC-MS for the disappearance of the trichloride.

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove Sulfolane.

-

Purification: Dry the organic layer over MgSO₄, concentrate, and purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield the product.

B. Application: S_NAr Displacement at C2

This protocol demonstrates the installation of an amine at the C2 position, a common first step in drug design.

Protocol:

-

Dissolve 4,5-dichloro-2-fluoropyridine (1.0 eq) in dry DMF.

-

Add the desired amine (1.1 eq) and DIPEA (2.0 eq).

-

Stir at Room Temperature for 2–4 hours. Note: Heating is rarely required due to the high lability of the C2-F bond.

-

Upon completion (TLC monitoring), pour into ice water and filter the precipitate.

Applications in Drug Development

The 4,5-dichloro-2-fluoro motif is structurally significant because it allows for the construction of polysubstituted pyridines found in natural products and kinase inhibitors.

-

Floyocidin B Analogs: Recent total synthesis campaigns have utilized 2-chloro-4,5-substituted pyridines (accessible from this scaffold) to construct the core of Floyocidin B, an antibiotic targeting Mycobacterium tuberculosis. The scaffold allows for the precise introduction of side chains required for biological activity [1].

-

Kinase Inhibitors: The C4 and C5 chlorides provide handles for introducing aryl or heteroaryl groups via Suzuki-Miyaura coupling, mimicking the ATP-binding motif of many kinase inhibitors.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Precautions:

-

Hydrolysis Risk: Store under inert gas (Nitrogen/Argon) at 2–8°C. Moisture can slowly hydrolyze the C2-F bond to the pyridone.

-

PPE: Wear nitrile gloves, safety goggles, and work within a fume hood.

-

Spill: Absorb with sand or vermiculite; neutralize with weak base if necessary.

References

-

Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Molecules, 2023.

-

Process for the preparation of fluorinated pyridines. European Patent EP0192287A2.

-

Synthesis method of 2,3-difluoro-5-chloropyridine (Halex Methodology). Google Patents CN101648904B.

-

PubChem Compound Summary: 4,5-Dichloro-2-fluoropyridine. National Center for Biotechnology Information. (Retrieved via CAS 1214359-76-8).

Methodological & Application

Application Note & Protocols: A Guide to the Regioselective Functionalization of 4,5-Dichloro-2-fluoropyridine

Abstract

4,5-Dichloro-2-fluoropyridine is a pivotal heterocyclic building block in the synthesis of high-value compounds for the pharmaceutical, agrochemical, and materials science sectors. Its utility stems from the three distinct halogen atoms, each offering a potential site for functionalization. However, this trifunctional nature presents a significant challenge: achieving predictable and high regioselectivity. This document provides a comprehensive technical guide for researchers, outlining the electronic landscape of the molecule and detailing robust strategies for its selective modification. We delve into the mechanistic underpinnings of Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and Halogen-Metal Exchange reactions, offering field-proven insights and step-by-step protocols to empower chemists to harness the full synthetic potential of this versatile scaffold.

Understanding the Reactivity Landscape

The regiochemical outcome of any reaction involving 4,5-dichloro-2-fluoropyridine is dictated by the electronic interplay between the pyridine nitrogen and the three halogen substituents.

-

Pyridine Nitrogen: As a powerful electron-withdrawing group, the nitrogen atom significantly acidifies the ring protons and, more importantly, activates the ortho (C2, C6) and para (C4) positions toward nucleophilic attack.[1][2]

-

Fluorine at C2: The C-F bond is the most polarized C-Halogen bond. Fluorine's high electronegativity strongly activates the C2 position for nucleophilic attack. In the context of SNAr reactions, fluoride is an excellent leaving group, often superior to chloride, because the rate-determining step is typically the initial nucleophilic attack, which is accelerated by the electron-withdrawing nature of fluorine.[3]

-

Chlorine at C4 & C5: The chlorine at the C4 position is also activated by the para nitrogen atom, making it a viable site for nucleophilic substitution and a primary site for palladium-catalyzed cross-coupling reactions. The C5-chloro substituent is the least activated position for SNAr as it is meta to the nitrogen.

This electronic arrangement creates a clear hierarchy of reactivity, which can be exploited to achieve selective functionalization.

Caption: Reactivity map of 4,5-dichloro-2-fluoropyridine.

Strategy 1: Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct and common method for functionalizing this scaffold. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] The stability of this intermediate is paramount and is greatly enhanced by electron-withdrawing groups (ortho or para to the site of attack), making the C2 and C4 positions prime targets.

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Regioselective C4-Suzuki-Miyaura Coupling

This protocol describes a method for the selective arylation at the C4-position, leveraging a palladium catalyst with a bulky ligand that favors oxidative addition at the C4-Cl bond over the C5-Cl bond.

Rationale: The use of a highly active, sterically demanding ligand system is key to promoting the challenging oxidative addition of the C-Cl bond at a reasonable temperature. A phosphate base is often effective in Suzuki couplings involving heteroaryl chlorides.

| Reagent | M.W. | Amount | Equivalents |

| 4,5-Dichloro-2-fluoropyridine | 167.98 | 500 mg (2.98 mmol) | 1.0 |

| Phenylboronic Acid | 121.93 | 436 mg (3.58 mmol) | 1.2 |

| Pd₂(dba)₃ | 915.72 | 54 mg (0.059 mmol, 2 mol%) | 0.02 |

| SPhos | 410.47 | 97 mg (0.238 mmol, 8 mol%) | 0.08 |

| Potassium Phosphate (K₃PO₄) | 212.27 | 1.89 g (8.94 mmol) | 3.0 |

| 1,4-Dioxane / H₂O (5:1) | - | 18 mL | - |

Step-by-Step Methodology:

-

In an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine 4,5-dichloro-2-fluoropyridine (500 mg, 2.98 mmol), phenylboronic acid (436 mg, 3.58 mmol), Pd₂(dba)₃ (54 mg, 0.059 mmol), SPhos (97 mg, 0.238 mmol), and potassium phosphate (1.89 g, 8.94 mmol).

-

Evacuate and backfill the tube with inert gas three times.

-

Add degassed 1,4-dioxane (15 mL) and degassed water (3 mL) via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath for 12-18 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

After cooling, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

-

Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield 5-chloro-2-fluoro-4-phenylpyridine.

Strategy 3: Halogen-Metal Exchange

For instances where a nucleophilic carbon center is desired on the pyridine ring itself, halogen-metal exchange offers a powerful solution. This strategy involves treating the substrate with a strong, non-nucleophilic base or an organometallic reagent to swap a halogen atom (typically the most labile one) for a metal, creating a potent organometallic intermediate that can be trapped with various electrophiles.

Rationale: Reagents like isopropylmagnesium chloride (i-PrMgCl) are highly effective for bromine or iodine-magnesium exchange. [4]While chlorine exchange is more challenging, it can often be achieved at lower temperatures or with more reactive reagents. Selectivity between the C4 and C5 positions will depend on subtle electronic and steric factors, often requiring experimental optimization.

Protocol 4.1: Functionalization via Halogen-Magnesium Exchange and Electrophilic Quench

This protocol outlines the generation of a Grignard-like reagent followed by trapping with an aldehyde. This method is predicted to favor exchange at the C4 position due to its activation by the pyridine nitrogen.

| Reagent | M.W. | Amount | Equivalents |

| 4,5-Dichloro-2-fluoropyridine | 167.98 | 500 mg (2.98 mmol) | 1.0 |

| i-PrMgCl·LiCl (1.3 M in THF) | - | 2.52 mL (3.28 mmol) | 1.1 |

| Benzaldehyde | 106.12 | 0.33 mL (3.28 mmol) | 1.1 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 15 mL | - |

Step-by-Step Methodology:

-

To an oven-dried, three-neck flask under an inert atmosphere, add 4,5-dichloro-2-fluoropyridine (500 mg, 2.98 mmol) and anhydrous THF (15 mL).

-

Cool the solution to -40 °C using an acetonitrile/dry ice bath.

-

Slowly add the solution of i-PrMgCl·LiCl (2.52 mL, 3.28 mmol) dropwise over 15 minutes, maintaining the internal temperature below -35 °C.

-

Stir the resulting mixture at -40 °C for 1 hour to ensure complete halogen-metal exchange.

-

In a separate flask, dissolve benzaldehyde (0.33 mL, 3.28 mmol) in anhydrous THF (5 mL).

-

Add the benzaldehyde solution dropwise to the Grignard reagent at -40 °C.

-

Allow the reaction to stir at -40 °C for 1 hour, then warm slowly to room temperature over 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

-